

Technical Application Note: 4,5-Diethyl-1H-imidazole-2-carbaldehyde in API Synthesis

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Compound of Interest

Compound Name: 4,5-Diethyl-1H-imidazole-2-carbaldehyde

Cat. No.: B8455706

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Introduction & Chemical Profile

4,5-Diethyl-1H-imidazole-2-carbaldehyde is a functionalized imidazole scaffold characterized by a reactive formyl group at the C2 position and two ethyl groups at the C4 and C5 positions.

In medicinal chemistry, this compound serves as a "scaffold hop" alternative to benzimidazoles (e.g., in Telmisartan) or 4-methylimidazoles (e.g., in Detomidine). The ethyl groups increase lipophilicity (

) and metabolic stability compared to methyl analogs, influencing the pharmacokinetics of the final drug candidate.

Chemical Identity Table

Parameter	Specification
Chemical Name	4,5-Diethyl-1H-imidazole-2-carbaldehyde
CAS Number	1171125-61-3
Molecular Formula	C ₈ H ₁₂ N ₂ O
Molecular Weight	152.19 g/mol
Appearance	Pale yellow to off-white solid
Solubility	Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Key Functionality	C2-Formyl (Electrophile), N1-H (Nucleophile)

Core Application: Synthesis of Imidazo-Fused Pharmacophores

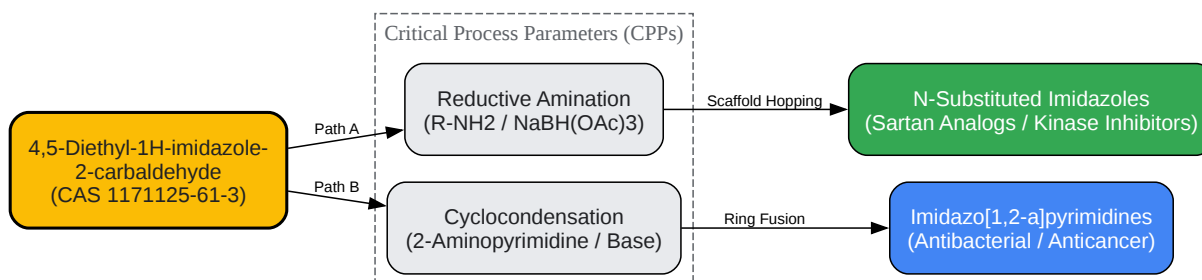
The primary utility of this precursor lies in its ability to undergo cyclocondensation and reductive amination to form complex heterocyclic systems found in antibacterial and anticancer agents.

Mechanism of Action: The "Head-to-Tail" Cyclization

The C2-aldehyde is highly electrophilic, allowing for condensation with binucleophiles (e.g., 2-aminopyrimidines, diamines) to form fused ring systems such as imidazo[1,2-a]pyrimidines. This scaffold is privileged in kinase inhibitors (e.g., mTOR/PI3K pathway targets).

Visualization: Synthetic Pathway Design

The following diagram illustrates the divergence of **4,5-Diethyl-1H-imidazole-2-carbaldehyde** into two major pharmaceutical classes: Sartan Analogs (via Reductive Amination) and Fused Heterocycles (via Cyclocondensation).



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Caption: Divergent synthetic utility of **4,5-Diethyl-1H-imidazole-2-carbaldehyde** in creating distinct pharmacophores.

Experimental Protocols

Protocol A: Reductive Amination (Linker Synthesis)

Context: This protocol is used to attach the imidazole "head" to a biphenyl or heteroaryl "tail," mimicking the structure of Angiotensin II receptor blockers.

Reagents:

- Precursor: **4,5-Diethyl-1H-imidazole-2-carbaldehyde** (1.0 equiv)
- Amine: 4'-(Aminomethyl)biphenyl-2-carbonitrile (1.1 equiv)
- Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)
- Solvent: 1,2-Dichloroethane (DCE) or THF
- Catalyst: Acetic Acid (AcOH) (1-2 drops)

Step-by-Step Methodology:

- Imine Formation: In a dry reactor under N₂ atmosphere, dissolve the Precursor (10 mmol) and the Amine (11 mmol) in anhydrous DCE (50 mL). Add catalytic AcOH.
- Equilibration: Stir at room temperature (20–25°C) for 2 hours. Monitor by TLC or LC-MS for the disappearance of the aldehyde peak (Imine formation is usually quantitative).
- Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 20 minutes to control hydrogen evolution.
- Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
- Quench: Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes.
- Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 30 mL). Combine organics, dry over Na₂SO₄, and concentrate.
- Purification: Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Self-Validating Checkpoint:

- Success Indicator: disappearance of the aldehyde signal (~9.5 ppm) in ¹H NMR and appearance of a benzylic methylene doublet (~4.0 ppm) converting to a singlet/multiplet upon reduction.

Protocol B: Synthesis of Imidazo[1,2-a]pyrimidine Derivatives

Context: Synthesis of fused bicyclic systems for antibacterial screening (as per WO2009084614A1 concepts).

Reagents:

- Precursor: **4,5-Diethyl-1H-imidazole-2-carbaldehyde**[\[1\]](#)
- Co-reactant: 2-Aminopyrimidine
- Catalyst: CuI (10 mol%) or Acidic conditions (HCl/EtOH)

- Oxidant (if oxidative cyclization): Air or O₂

Methodology (Condensation-Cyclization):

- Dissolve Precursor (5 mmol) and 2-Aminopyrimidine (5 mmol) in Ethanol (20 mL).
- Add concentrated HCl (0.5 mL) as a catalyst.
- Reflux the mixture at 80°C for 6–8 hours.
- Cool to room temperature. The Schiff base intermediate may precipitate.[2][3]
- Note: For full aromatization/fusion, an oxidative step or specific leaving group on the pyrimidine may be required depending on the exact target. Standard condensation yields the imine, which can be cyclized using oxidative conditions (e.g., CuI/DMSO).

Quality Control & Impurity Profiling

Ensuring the purity of the 2-carbaldehyde is critical, as the aldehyde is prone to oxidation (to carboxylic acid) or dimerization.

HPLC Method for Purity Assessment

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 μm) Flow Rate: 1.0 mL/min Detection: UV @ 254 nm (imidazole absorption) and 280 nm (aldehyde conjugation). Temperature: 30°C

Time (min)	Mobile Phase A (0.1% H ₃ PO ₄ in H ₂ O)	Mobile Phase B (Acetonitrile)
0.0	90%	10%
10.0	40%	60%
15.0	10%	90%
20.0	90%	10%

Common Impurities

- 4,5-Diethyl-1H-imidazole-2-carboxylic acid: Result of air oxidation. Retention time: Earlier than main peak (more polar).
- 4,5-Diethylimidazole (Des-formyl): Result of decarbonylation (rare, but possible under high heat).
- Aldol Dimers: Result of self-condensation under basic conditions.

Handling and Safety

- Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The aldehyde is sensitive to oxidation.
- Hazards: Irritant to eyes, respiratory system, and skin. Use standard PPE (gloves, goggles, fume hood).
- Stability: Stable in solid form for 12 months if stored correctly. Solutions in DMSO/DMF should be used immediately.

References

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